2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol
Description
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol is an indole derivative characterized by ethoxy substituents at positions 5 and 6 of the indole ring and a hydroxyl-containing ethyl chain at position 1. Indole derivatives are known for their roles in medicinal chemistry, including antiviral, antioxidant, and receptor-targeting applications .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(5,6-diethoxyindol-1-yl)ethanol |
InChI |
InChI=1S/C14H19NO3/c1-3-17-13-9-11-5-6-15(7-8-16)12(11)10-14(13)18-4-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3 |
InChI Key |
HTMVRSXABGGEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CN2CCO)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield an aldehyde or carboxylic acid, while substitution of the ethoxy groups can produce a wide range of derivatives .
Scientific Research Applications
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical features of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol and related compounds:
Key Observations :
- Functional Groups: The hydroxyl group in the ethanol chain (position 1) may improve hydrogen bonding capacity compared to ethanone or amine derivatives, influencing receptor interactions .
Antiviral Activity
- 2-(5,6-Dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol : Exhibits potent anti-HIV activity (IC₅₀ = 0.386×10⁻⁵ μM), attributed to halogen substituents enhancing target binding .
- 3-(2-Chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol (2b) : Inhibits yellow fever virus (EC₅₀ = 0.7824×10⁻² μM) .
Structural Insights from Crystallography
- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide : Crystal structure analysis reveals planar indole rings and hydrogen-bonding networks critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
